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Otilonium-d4 (bromide)

Cat. No.: B12423479
M. Wt: 567.6 g/mol
InChI Key: VWZPIJGXYWHBOW-XHNQVTAOSA-N
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Description

Contextualization of Quaternary Ammonium (B1175870) Derivatives in Molecular Pharmacology

Quaternary ammonium compounds, often referred to as "quats," are a diverse class of molecules characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanently positively charged cation, regardless of the pH of their environment. wikipedia.org This permanent charge is a key determinant of their physicochemical and pharmacological properties.

In molecular pharmacology, quaternary ammonium derivatives are valued for several reasons:

Target Specificity: Their charged nature often limits their ability to cross biological membranes, such as the blood-brain barrier. This can lead to more localized action, which is advantageous for targeting peripheral sites, like the smooth muscles of the gastrointestinal tract. researchgate.net

Diverse Applications: This class of compounds encompasses a wide range of therapeutic agents, including muscle relaxants, antiseptics, disinfectants, and spasmolytics. wikipedia.orgdrugbank.com

Mechanism of Action: Many quaternary ammonium spasmolytics, including otilonium (B12848) bromide, exert their effects by interacting with cell surface receptors and ion channels. nih.govresearchgate.net Otilonium bromide, for instance, is known to block L-type calcium channels and interact with muscarinic and tachykinin receptors in the colon. researchgate.netnih.gov

Otilonium bromide is a prime example of a quaternary ammonium derivative developed as a potent spasmolytic for the gastrointestinal tract. nih.gov Its structure leads to very low systemic absorption, concentrating its activity locally in the gut where it relaxes smooth muscle. researchgate.netresearchgate.net

Characteristic Description
Chemical Structure Positively charged polyatomic ions with the structure [NR₄]⁺, where R can be alkyl or aryl groups. wikipedia.org
Charge Permanently charged, independent of environmental pH. wikipedia.org
Pharmacological Roles Spasmolytics, antimicrobials, disinfectants, muscle relaxants. wikipedia.orgdrugbank.com
Example Compound Otilonium Bromide, used as a gastrointestinal spasmolytic. nih.govresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Investigational Chemical Compounds

Deuterium (D), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, effectively doubling the mass of the atom. wikipedia.org Replacing hydrogen with deuterium in a drug molecule—a process known as deuteration—is a key strategy in modern medicinal chemistry. nih.govacs.org This seemingly minor substitution can have profound effects on the compound's properties due to the kinetic isotope effect (KIE).

The primary reasons for deuterium labeling in investigational compounds include:

Altering Metabolic Pathways: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.com Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be significantly slowed. cdnsciencepub.com This can lead to an increased half-life, greater systemic exposure, and potentially a more favorable pharmacokinetic profile. acs.org

Improving Metabolic Stability: Slowing down metabolism can reduce the formation of unwanted or reactive metabolites, which may contribute to adverse effects or drug-drug interactions. nih.govcdnsciencepub.com

Use as Analytical Standards: Deuterated compounds are invaluable as internal standards in quantitative bioanalysis using mass spectrometry. acs.orgnih.gov Since a deuterated molecule is chemically identical to its non-deuterated counterpart but has a different mass, it can be easily distinguished. This allows for precise quantification of the parent drug in complex biological matrices like plasma or tissue. hwb.gov.in

Mechanistic Studies: Deuterium labeling is a powerful tool for elucidating the mechanisms of chemical reactions and metabolic pathways. wikipedia.orgacs.org By observing how deuteration affects reaction rates, researchers can identify which bonds are broken during a metabolic process.

The FDA's approval of the first deuterated drug, deutetrabenazine, in 2017 marked a significant milestone, validating the therapeutic potential of this strategy. wikipedia.orgmusechem.com

Application of Deuteration Scientific Rationale
Pharmacokinetic Modification The stronger C-D bond slows metabolism (Kinetic Isotope Effect), potentially increasing drug half-life and exposure. musechem.comcdnsciencepub.comacs.org
Metabolic Profiling Helps in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) pathways. nih.govhwb.gov.in
Analytical Internal Standards Used for precise quantification in mass spectrometry due to the mass difference with the non-labeled compound. acs.org
Mechanistic Elucidation Serves as a tracer to investigate the mechanisms of drug metabolism and action. wikipedia.orgacs.org

Scope and Objectives of Academic Inquiry into Otilonium-d4 (bromide)

The academic inquiry into Otilonium-d4 (bromide) is primarily focused on its application as a research tool. medchemexpress.com As a deuterium-labeled version of Otilonium bromide, its principal role is to serve as a stable isotope-labeled internal standard for use in bioanalytical studies. medchemexpress.comszabo-scandic.comweblivelink.com

The specific objectives of utilizing Otilonium-d4 (bromide) in a research context include:

Quantitative Bioanalysis: The primary objective is to enable highly accurate and precise measurement of Otilonium bromide concentrations in biological samples (e.g., plasma, tissues) through techniques like liquid chromatography-mass spectrometry (LC-MS/MS). acs.orghwb.gov.in In these assays, a known quantity of Otilonium-d4 (bromide) is added to the sample. Because it behaves almost identically to the non-labeled Otilonium bromide during sample extraction and ionization but is distinguishable by its higher mass, it serves as a perfect reference for quantification.

Pharmacokinetic Studies: By facilitating accurate quantification, Otilonium-d4 (bromide) is crucial for detailed pharmacokinetic (PK) studies. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of Otilonium bromide, which is particularly important for a drug with inherently low systemic absorption. researchgate.nethwb.gov.in

Metabolite Identification: While the primary use is as a standard, deuterated analogs can also be used in studies to help distinguish parent drug from potential metabolites during analysis. hwb.gov.in

In essence, the academic and industrial interest in Otilonium-d4 (bromide) is not as a therapeutic agent itself, but as a critical analytical tool that enables the rigorous and precise scientific evaluation of its non-deuterated parent compound, Otilonium bromide. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43BrN2O4 B12423479 Otilonium-d4 (bromide)

Properties

Molecular Formula

C29H43BrN2O4

Molecular Weight

567.6 g/mol

IUPAC Name

diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2;

InChI Key

VWZPIJGXYWHBOW-XHNQVTAOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-]

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Otilonium Bromide and Its Deuterated Analogues

Retrosynthetic Analysis of Otilonium (B12848) Bromide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.comias.ac.in For Otilonium Bromide, the analysis reveals key disconnections at the quaternary ammonium (B1175870) salt and the amide and ester linkages.

The primary retrosynthetic disconnection involves breaking the bond between the tertiary amine and the methyl group, leading to the precursor N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine and methyl bromide. chemicalbook.com Further deconstruction of this precursor involves cleaving the ester bond, yielding 4-(2-octanoxybenzoylamino)benzoic acid and 2-(diethylamino)ethanol. The amide bond can then be disconnected to give 2-octanoxybenzoic acid and 4-aminobenzoic acid. This systematic deconstruction provides a logical roadmap for the forward synthesis of Otilonium Bromide.

Classical Synthetic Routes for Otilonium Bromide Precursors

The synthesis of Otilonium Bromide precursors relies on established organic reactions, primarily alkylation, acylchlorination, and condensation reactions. semanticscholar.orgresearchgate.net

Alkylation and Acylchlorination Procedures

Alkylation is a fundamental process in the synthesis of Otilonium Bromide, particularly in the formation of the ether linkage and the final quaternization of the amine. For instance, the synthesis of 2-octyloxybenzoic acid is achieved through the Williamson ether synthesis, where salicylic (B10762653) acid or its ester is alkylated with an octyl halide. semanticscholar.org

Acylchlorination is employed to activate the carboxylic acid groups for subsequent condensation reactions. Thionyl chloride or oxalyl chloride are common reagents used to convert the carboxylic acids, such as 2-octanoxybenzoic acid, into their more reactive acyl chloride derivatives. This activation is crucial for the efficient formation of amide and ester bonds.

The final step in the synthesis of Otilonium Bromide involves the alkylation of the tertiary amine precursor with methyl bromide to form the quaternary ammonium salt. chemicalbook.com

Condensation Reactions in Aminobenzoate Synthesis

Condensation reactions are pivotal in assembling the core structure of Otilonium Bromide. mdpi.comresearchgate.netlibretexts.org The formation of the amide bond typically involves the reaction of an activated carboxylic acid (acyl chloride) with an amine. In the synthesis of Otilonium Bromide, 2-octanoxybenzoyl chloride is condensed with a p-aminobenzoic acid derivative. google.com

Similarly, the ester linkage is formed through a condensation reaction between the 4-(2-octanoxybenzoylamino)benzoic acid and 2-(diethylamino)ethanol, often facilitated by activating agents or by converting the carboxylic acid to its acyl chloride. google.com A patent describes a method where o-octanoxy benzoic acid reacts with a chloroformate to form a mixed anhydride, which then undergoes a condensation reaction with p-aminobenzoic acid. google.com

Deuterium (B1214612) Labeling Strategies for Otilonium-d4 (bromide)

The introduction of deuterium into a molecule, known as deuteration, can be achieved through various methods, each with its own advantages and limitations. nih.gov For Otilonium-d4 (bromide), the deuterium atoms are typically introduced on the N,N-diethyl groups.

Site-Specific Deuteration Methods

Site-specific deuteration allows for the precise placement of deuterium atoms within a molecule. brightspec.combrightspec.com This can be achieved by using deuterated building blocks during the synthesis. For Otilonium-d4 (bromide), this would involve using a deuterated version of 2-(diethylamino)ethanol, specifically N,N-di(ethyl-d2)aminoethanol. This deuterated precursor would then be carried through the synthetic sequence to yield the final deuterated product.

Another approach involves copper-catalyzed deacylative deuteration, which allows for the installation of deuterium at specific alkyl positions. nih.gov While not directly reported for Otilonium Bromide, this methodology offers a potential route for selective deuteration.

Isotopic Exchange Mechanisms utilizing Ruthenium Nanoparticles

Hydrogen isotope exchange (HIE) reactions catalyzed by transition metals are powerful tools for introducing deuterium into organic molecules. nih.govresearchgate.netacs.org Ruthenium nanoparticles have emerged as particularly effective catalysts for this purpose. nih.govacs.org These catalysts can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2).

The mechanism of ruthenium-catalyzed HIE often involves the activation of C-H bonds. For a molecule like Otilonium Bromide, this could potentially be used to introduce deuterium at various positions, although directing the exchange to the desired ethyl groups would require careful optimization of reaction conditions. Research has shown that ruthenium nanoparticles can effectively catalyze the deuteration of N-heterocycles and alkylamines. nih.govnih.gov

Green Chemistry Principles in Otilonium Bromide Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of active pharmaceutical ingredients (APIs) like Otilonium bromide is being re-evaluated to incorporate more sustainable practices. A patent for the preparation of Otilonium bromide explicitly mentions the application of green chemistry synthesis theory to improve upon existing methods. mdpi.com

Key green chemistry principles relevant to the synthesis of Otilonium bromide and other quaternary ammonium compounds include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Maximizing the efficiency of a chemical reaction by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, or reducing solvent use altogether. Traditional analytical methods for Otilonium bromide have been noted to use toxic solvents like methanol, acetonitrile (B52724), and chloroform, highlighting an area for green improvement. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing raw materials and starting materials that are derived from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

The development of environmentally friendly quaternary ammonium compounds is an active area of research, with a focus on creating biodegradable and less toxic alternatives. synzeal.comjddhs.comijbpas.commdpi.com

Synthesis and Characterization of Otilonium Bromide Impurities and Related Compounds

The synthesis of Otilonium bromide can result in the formation of several impurities. The identification, synthesis, and characterization of these related compounds are crucial for ensuring the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a key analytical technique used for the separation and determination of these related substances.

Some of the known impurities of Otilonium Bromide include:

Impurity NameCAS Number
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate hydrochloride51444-52-1
2-[[4-carboxy-3-[2-(diethylamino)ethyl]phenyl]carbamoyl]phenolate1007652-84-7
4-(2-(Octyloxy)benzamido)benzoic acid51444-79-2
N,N-Diethyl-2-(benzoyl)oxy)-N-methylethan-1-aminium BromideNot Available
4-[[2-benzoyl]amino]benzoic Acid 2-ethyl Ester26090-29-9

The synthesis of these impurities as reference standards is essential for their accurate identification and quantification in the final API. Characterization is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their chemical structures.

Advanced Analytical and Spectroscopic Characterization Methodologies for Otilonium D4 Bromide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For Otilonium-d4 (bromide), various chromatographic techniques are employed to ensure its purity and quantify its presence in different matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and stability testing of Otilonium (B12848) bromide and its deuterated analogue. nih.goveurjchem.com Method development focuses on achieving optimal separation from potential impurities and degradation products. nih.govgoogle.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed. eurjchem.comresearchgate.net

Key aspects of HPLC method development include the selection of the stationary phase (column), the mobile phase composition, and the detector wavelength. eurjchem.comgoogle.com Cyano or C18 columns are commonly used for separation. eurjchem.comgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) or sodium acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.goveurjchem.comgoogle.com The pH of the buffer and the ratio of organic to aqueous phase are critical parameters that are optimized to achieve good resolution and peak shape. nih.goveurjchem.com UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance, such as 290 nm or 291 nm. eurjchem.comgoogle.com

Table 1: Example HPLC Method Parameters for Otilonium Analysis

Parameter Condition Source
Column Waters Atlantis C18 (4.6 x 150 mm, 5 µm) eurjchem.comresearchgate.net
Mobile Phase 2 mM ammonium acetate (B1210297) buffer (pH 2.35) with 0.05% TFA : Acetonitrile (30:70, v/v) eurjchem.com
Flow Rate 0.8 mL/min eurjchem.comresearchgate.net
Detection UV at 290 nm eurjchem.comresearchgate.net
Column Temperature 25 °C google.com
Linearity Range 0.5-100 µg/mL eurjchem.comresearchgate.net

This interactive table summarizes typical parameters used in HPLC methods for the analysis of Otilonium compounds.

The method's validity is established according to ICH guidelines, ensuring it is linear, accurate, precise, and specific. eurjchem.comeuropa.eu The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the method's sensitivity. eurjchem.com

While Otilonium-d4 (bromide) itself is a quaternary ammonium salt and thus non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of volatile intermediates that may be present from its synthesis. google.comnih.gov The synthesis of Otilonium involves several steps where volatile or semi-volatile impurities or residual starting materials could be carried over into the final product. google.comphcog.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying trace levels of volatile organic compounds. mdpi.comspringernature.com In the context of Otilonium-d4 (bromide) production, GC-MS can be used for quality control of starting materials and for monitoring the reaction process to ensure the complete consumption of volatile reactants. mdpi.commorressier.com The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. phcog.comresearchgate.net

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, characterized by minimal sample consumption and avoidance of organic solvents. nih.govnih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ionized analytes based on their charge-to-size ratio as they migrate in an electric field. rsc.org

A CZE method has been developed for the simultaneous determination of Otilonium bromide and other drugs in pharmaceutical formulations. rsc.org The development of such a method involves optimizing several parameters, including the composition, concentration, and pH of the background electrolyte (BGE), as well as the applied voltage and temperature. rsc.organalyticaltoxicology.com The use of an internal standard helps to ensure the precision and accuracy of the quantification. rsc.org This technique's high resolving power and short analysis times make it a suitable method for the quality control of Otilonium-d4 (bromide). nih.govrsc.org

Table 2: Optimized Parameters for Capillary Zone Electrophoresis of Otilonium Bromide

Parameter Optimized Value Source
Background Electrolyte 0.13 M Britton–Robinson buffer (pH 2.9) with 10% v/v ethanol rsc.org
Voltage 30 kV rsc.org
Temperature 30 °C rsc.org
Internal Standard Procaine hydrochloride rsc.org
Detection Wavelength 280 nm rsc.org
Run Time < 5 minutes rsc.org

This interactive table presents the optimized conditions for the analysis of Otilonium bromide using Capillary Zone Electrophoresis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for the structural characterization of Otilonium-d4 (bromide), providing confirmation of its molecular weight and insights into its structure through fragmentation analysis. wikipedia.orgnih.gov

For Otilonium-d4 (bromide), the molecular weight of the cation is determined. The presence of the bromide counter-ion is also significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for bromide-containing compounds in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the molecular ion. wikipedia.orguab.eduuab.edu The resulting fragmentation pattern is a unique signature of the molecule's structure. By analyzing the m/z values of the fragment ions, the connectivity of atoms within the Otilonium-d4 cation can be elucidated, confirming its identity and distinguishing it from related impurities.

Table 3: Predicted Mass Spectrometric Data for Otilonium-d4 Cation

Ion Description Predicted m/z
[M]⁺ Molecular Ion (Otilonium-d4 cation) 432.3
Fragment 1 Loss of octyloxy group 303.2
Fragment 2 N-dealkylation fragment Varies
Fragment 3 Benzoyl-related fragment 105.0

This interactive table outlines the expected molecular ion and potential key fragments for the Otilonium-d4 cation in a mass spectrum. The exact m/z values of fragments can vary based on the specific fragmentation pathway.

Vibrational Spectroscopy Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. dummies.com It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint".

For Otilonium-d4 (bromide), an IR spectrum would provide direct evidence for its key functional groups. The analysis involves correlating absorption bands (peaks) in the spectrum, measured in wavenumbers (cm⁻¹), to specific bond vibrations. dummies.com

Key expected absorptions for Otilonium-d4 (bromide) include:

C=O Stretch: Strong, sharp absorptions are expected for the ester and amide carbonyl groups, typically appearing in the 1670-1780 cm⁻¹ region. libretexts.org

C-H Stretch: Absorptions for aliphatic C-H bonds are found just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. dummies.com

N-H Stretch: The secondary amine within the structure would exhibit a moderate absorption band in the 3300-3500 cm⁻¹ range. libretexts.org

C-O Stretch: The ester and ether linkages will produce strong C-O stretching bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bends: Absorptions characteristic of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range. libretexts.org

The presence of deuterium (B1214612) would introduce C-D stretching vibrations. These bands occur at lower frequencies (around 2100-2200 cm⁻¹) than their C-H counterparts due to the heavier mass of the deuterium atom. This distinct peak can be used to confirm the successful isotopic labeling of the compound.

Expected IR Absorption Bands for Otilonium Bromide Functional Groups Note: This table outlines the characteristic absorption regions for the functional groups found in Otilonium bromide.

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500 (moderate, sharp)
Aromatic RingC-H Stretch3000 - 3100 (variable)
Aliphatic ChainsC-H Stretch2850 - 3000 (strong)
Ester & AmideC=O Stretch1670 - 1780 (strong, sharp)
Aromatic RingC=C Stretch1400 - 1600 (variable)
Ester & EtherC-O Stretch1000 - 1300 (strong)

Near-Infrared Spectroscopy (NIRS) in Analytical Assessment

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm). Unlike mid-infrared (IR) spectroscopy, which detects fundamental molecular vibrations, NIRS primarily measures overtones and combination bands, which are weaker but still provide valuable quantitative and qualitative information. nih.gov

In the context of pharmaceutical analysis, NIRS has been successfully developed and validated for the quantitative control of Otilonium bromide in pharmaceutical preparations at various stages of manufacturing, including the blended product, cores, and coated tablets. nih.gov The analytical procedure often involves a two-step process: first, the sample is identified by comparing its spectrum to a spectral library, and second, the active compound is quantified using a previously established chemometric calibration model, such as Partial Least Squares (PLS) regression. nih.gov

The development of a robust NIRS method requires a calibration data set that includes samples with a known concentration range of the active pharmaceutical ingredient (API) and incorporates the natural physical variability of the product. rsc.org The reference values for this calibration are typically established by a primary method like High-Performance Liquid Chromatography (HPLC). rsc.org The resulting PLS model can then be used for rapid and routine analysis, significantly reducing the time and resources compared to traditional chromatographic methods.

Method Validation Parameters for Analytical Assays

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.com For assays involving Otilonium-d4 (bromide), validation ensures the reliability, consistency, and accuracy of the results obtained. Key parameters, as often defined by regulatory bodies like the International Conference on Harmonisation (ICH), include specificity, selectivity, linearity, and range. nih.goveurjchem.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., pharmaceutical excipients).

Selectivity is a more general term referring to the ability of a method to determine the analyte in the presence of other components in the sample. In the context of spectroscopic methods, selectivity can be demonstrated by showing that the signal measured is not influenced by other substances. For example, in a quantitative NIRS assay for Otilonium-d4 (bromide) in a tablet, the method must be able to distinguish the spectral signature of the active ingredient from that of the various excipients in the formulation. nih.govrsc.org This is often achieved by analyzing placebo samples (formulation without the active ingredient) and confirming that no interfering signal is present at the wavelengths used for quantification.

Linearity and Range

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of the analyte at different known concentrations. The data are then plotted (response vs. concentration) and statistically analyzed, often by linear regression. A high correlation coefficient (R² close to 1.0) indicates good linearity.

Range is the interval between the upper and lower concentrations of the analyte for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay of a drug substance, the range is typically 80% to 120% of the expected test concentration.

A stability-indicating liquid chromatography method developed for Otilonium bromide demonstrated excellent linearity over a specific concentration range, which is a critical parameter for any quantitative assay. eurjchem.comresearchgate.net

Example of Linearity and Range for Otilonium Bromide Assay Note: The following data is from a validated RP-LC method for the non-deuterated Otilonium bromide and serves as an example of typical validation results. eurjchem.comresearchgate.net

ParameterValue
AnalyteOtilonium Bromide (OB)
Linearity Range0.5 - 100 µg/mL
Regression Coefficient (R²)1

This data indicates a strong linear relationship between the instrument response and the concentration of Otilonium bromide across a wide range, confirming the method's suitability for quantitative analysis. eurjchem.comresearchgate.net

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of analytical methods. They define the lowest concentration of an analyte that can be reliably detected and accurately quantified, respectively. For Otilonium-d4 (bromide), these limits are not determined in isolation but are established in the context of a complete analytical method where it serves as an internal standard for the quantification of the target analyte, Otilonium Bromide.

The use of a stable isotope-labeled internal standard like Otilonium-d4 (bromide) is pivotal in advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly for complex biological matrices like human plasma. The internal standard helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.

Research Findings in Bioanalytical Methods

A highly sensitive and specific LC-MS/MS method has been developed and validated for the determination of Otilonium Bromide in human plasma, a method for which Otilonium-d4 (bromide) is ideally suited as an internal standard. This method demonstrates the achievable sensitivity for quantifying the target compound.

In one such validated bioanalytical method, the lower limit of quantification (LLOQ) for Otilonium Bromide in human plasma was established. researchgate.net The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. The limit of detection (LOD), while not always explicitly reported in quantitative bioanalytical studies, is inherently lower than the LLOQ and represents the minimum concentration at which the analyte's signal can be distinguished from the background noise.

The established quantification limit from this method is detailed in the table below.

ParameterMatrixValueAnalytical Technique
Limit of Quantification (LOQ) Human Plasma0.2 ng/mLLC-MS/MS

This level of sensitivity is crucial for pharmacokinetic studies, especially considering that Otilonium Bromide is known to have very low systemic absorption after oral administration, resulting in low plasma concentrations. researchgate.net The method's ability to accurately quantify concentrations as low as 0.2 ng/mL allows for a detailed characterization of the drug's absorption, distribution, metabolism, and excretion profile. researchgate.net The validation of this method included assessments of precision and accuracy, with the coefficient of variation being less than 10.1% and accuracy ranging from 98.0% to 106.5%, confirming its reliability for bioanalysis. researchgate.net

Molecular and Cellular Mechanism of Action Studies of Otilonium Bromide Preclinical Focus

Modulation of Ion Channels and Calcium Homeostasis

A primary mechanism underlying the spasmolytic effect of otilonium (B12848) bromide is its ability to interfere with calcium (Ca2+) homeostasis in smooth muscle cells. patsnap.com This is achieved through the blockade of voltage-gated calcium channels and by hindering the mobilization of intracellular calcium stores, both of which are critical for the initiation and maintenance of muscle contraction. nih.govnih.gov

L-type Calcium Channel Antagonism in Smooth Muscle Cells

Otilonium bromide has been demonstrated to be a potent antagonist of L-type calcium channels, which are a primary pathway for calcium entry into intestinal smooth muscle cells required to trigger contractions. patsnap.comnih.gov Studies on human jejunal circular smooth muscle cells have shown that otilonium bromide inhibits the L-type Ca2+ current in a concentration-dependent manner. nih.gov For instance, at a concentration of 0.9 µmol L⁻¹, it produced a 25% inhibition of the current, which increased to 90% at 9 µmol L⁻¹. nih.gov This inhibitory effect was confirmed in HEK293 cells heterologously expressing L-type Ca2+ channels. nih.gov

Further research in rat colonic smooth muscle has corroborated these findings, demonstrating that otilonium bromide dose-dependently inhibits inward L-type calcium currents with an EC50 of 885 nmol L⁻¹. nih.gov This action effectively suppresses spontaneous and triggered muscular contractions by inhibiting the muscular action potentials carried by these channels. nih.gov The interaction of otilonium bromide with L-type calcium channels appears to involve the diltiazem (B1670644) and verapamil (B1683045) binding sites. researchgate.netresearchgate.net

Inhibition of L-type Calcium Channels by Otilonium Bromide

PreparationParameter MeasuredConcentrationInhibitionReference
Human Jejunal Circular Smooth Muscle CellsL-type Ca2+ Current0.9 µmol L⁻¹25% nih.gov
Human Jejunal Circular Smooth Muscle CellsL-type Ca2+ Current9 µmol L⁻¹90% nih.gov
Rat Colonic Smooth Muscle CellsInward L-type Ca2+ CurrentEC50: 885 nmol L⁻¹50% nih.gov
Human Cultured Colonic Smooth Muscle CellsKCl-induced Ca2+ TransientsEC50: 3.6 µM50% nih.gov
Human Cultured Colonic Smooth Muscle CellsBayK8644-induced Ca2+ TransientsEC50: 4.0 µM50% nih.gov

T-type Calcium Channel Inhibition

In addition to its effects on L-type channels, otilonium bromide also demonstrates inhibitory activity on T-type calcium channels. nih.govnih.gov While L-type channels are central to smooth muscle contraction, T-type channels are increasingly recognized for their role in regulating gastrointestinal contractility and slow wave propagation. nih.gov

Patch-clamp studies on HEK293 cells expressing different T-type Ca2+ channel subtypes (CaV3.1, CaV3.2, and CaV3.3) revealed that otilonium bromide reversibly blocks all three. nih.gov The drug exhibited a greater affinity for the CaV3.3 subtype compared to CaV3.1 and CaV3.2. nih.gov This inhibition of T-type calcium channels represents an additional mechanism through which otilonium bromide can modulate intestinal motility. nih.gov

Interference with Intracellular Calcium Mobilization

Otilonium bromide's influence on calcium homeostasis extends beyond blocking its entry from the extracellular space. It also interferes with the mobilization of calcium from intracellular stores, a process often triggered by the activation of G-protein coupled receptors. nih.govresearchgate.netnih.gov

In isolated human colonic crypts, acetylcholine (B1216132) (ACh) stimulates calcium release from these internal stores, a response mediated by muscarinic M3 receptors. nih.gov Otilonium bromide was found to inhibit these ACh-induced calcium signals in a dose-dependent manner, with an IC50 of 880 nM. nih.gov This suggests that otilonium bromide can directly or indirectly interfere with the signaling cascade that leads to the release of stored calcium, further contributing to its muscle-relaxant properties. nih.gov

Receptor Interactions and Ligand Binding Profiles

Otilonium bromide's mechanism of action is further defined by its interactions with specific cell surface receptors, notably muscarinic and tachykinin receptors. These interactions allow it to counteract the effects of key neurotransmitters involved in the regulation of intestinal motility and sensation.

Muscarinic Receptor Binding (M1, M2, M3, M4, M5 subtypes)

Otilonium bromide exhibits anticholinergic properties by binding to muscarinic acetylcholine receptors. patsnap.com A comprehensive receptor binding profile study showed that otilonium bromide binds with sub-micromolar affinity to M1, M2, M4, and M5 muscarinic receptor subtypes. researchgate.netresearchgate.net In rat colon, it demonstrated a competitive interaction with M2 receptors with an IC50 of 1220 nM. researchgate.net

Its action on the M3 subtype is particularly relevant to its spasmolytic effects in the gut. nih.gov As mentioned, otilonium bromide inhibits M3 receptor-coupled calcium signals in human colonic crypts. nih.gov In functional studies on guinea-pig colon circular muscle, it produced a concentration-dependent inhibition of the depolarization and contraction caused by the muscarinic agonist methacholine, with IC50 values of 4.1 µM and 3.7 µM, respectively. nih.gov This combined antimuscarinic and calcium channel blocking activity provides a strong basis for its spasmolytic action. researchgate.net

Muscarinic Receptor Interaction of Otilonium Bromide

Receptor SubtypeTissue/SystemParameterAffinity/Potency (IC50)Reference
M1, M2, M4, M5Various PreparationsBinding AffinitySub-micromolar researchgate.netresearchgate.net
M2Rat ColonBinding Affinity1220 nM researchgate.net
M3Human Colonic CryptsInhibition of ACh-induced Ca2+ signals880 nM nih.gov
Muscarinic (general)Guinea-pig ColonInhibition of Methacholine-induced depolarization4.1 µM nih.gov
Muscarinic (general)Guinea-pig ColonInhibition of Methacholine-induced contraction3.7 µM nih.gov

Tachykinin Receptor (NK1, NK2) Antagonism and Interactions

Tachykinins, such as substance P and neurokinin A, are neuropeptides that play a significant role in intestinal motility and pain signaling through their interaction with neurokinin (NK) receptors. nih.gov Otilonium bromide has been shown to act as an antagonist at tachykinin NK2 receptors. nih.gov

In studies using guinea-pig colon, otilonium bromide inhibited both the membrane depolarization and contraction induced by a selective NK2 receptor agonist, with IC50 values of 38 µM and 45 µM, respectively. nih.gov Radioligand binding experiments confirmed this interaction, showing that otilonium bromide inhibits the binding of both an agonist and an antagonist to the human NK2 receptor, with Ki values of 7.2 µM and 2.2 µM, respectively. nih.gov

While it does not appear to directly antagonize the NK1 receptor, otilonium bromide does suppress the contractions associated with NK1 receptor activation. nih.gov This effect is likely due to its blockade of L-type calcium channels, which are essential for the contractile response, rather than a direct interaction with the NK1 receptor itself. nih.gov This dual action on both muscarinic and tachykinin pathways, combined with its effects on calcium channels, underscores the complex and multifaceted mechanism of action of otilonium bromide. nih.gov

Interaction with Neuronal Nicotinic Acetylcholine Receptors

Preclinical research has identified Otilonium bromide as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). In studies using bovine adrenal chromaffin cells, Otilonium demonstrated a significantly higher potency for blocking nAChRs compared to its effects on voltage-dependent Ca2+ channels. The inhibitory concentration (IC50) for blocking 45Ca2+ uptake stimulated by the nAChR agonist dimethylphenylpiperazinium (B86806) (DMPP) was found to be 0.096 µM.

Table 1: Inhibitory Potency of Otilonium Bromide on Neuronal Nicotinic Acetylcholine Receptor (nAChR) Function

Parameter Measured Cell/Tissue Model Agonist IC50 Value
45Ca2+ Uptake Bovine Chromaffin Cells DMPP 0.096 µM
Whole-Cell nAChR Current Bovine Chromaffin Cells DMPP 0.36 µM

PAF Receptor Binding

Otilonium bromide has been shown to interact competitively with the Platelet-Activating Factor (PAF) receptor. Binding studies conducted on rabbit platelet membranes demonstrated that Otilonium bromide inhibits the binding of radiolabeled PAF (3H-PAF) to its receptors.

Saturation binding experiments revealed that in the presence of Otilonium bromide, the affinity of the PAF receptor for its ligand was decreased, while the total number of binding sites (Bmax) remained unchanged. This is characteristic of a competitive antagonist. In the absence of the drug, the dissociation constant (KD) was 1.2 nM and the Bmax was 950 fmoles/10^8 platelets. In a concentration-dependent manner, Otilonium bromide increased the KD value into the range of 1.5 to 2.1 nM, without significantly affecting the Bmax. These findings indicate a direct, competitive interaction at the PAF receptor binding site.

Table 2: Effect of Otilonium Bromide on 3H-PAF Binding to Rabbit Platelet Receptors

Condition KD (nM) Bmax (fmoles/10^8 platelets)
Control (No Drug) 1.2 ~950

Effects on Isolated Tissue and Cellular Models

Inhibition of Motility Patterns in Isolated Colonic Preparations

In vitro studies using isolated gastrointestinal tissues have consistently shown that Otilonium bromide inhibits both spontaneous and stimulated motility. The compound is effective in reducing contractions induced by various chemical and physical stimuli. Specifically, Otilonium bromide has been demonstrated to inhibit the primary patterns of motility in isolated human colonic muscle preparations.

In functional studies using strips of rat distal colon, Otilonium bromide significantly reduced the amplitude of contractile responses elicited by electrical field stimulation (EFS). In one study, the mean amplitude of EFS-induced contractions in control tissues was reduced in tissues treated with Otilonium bromide (from a mean of approximately 1.6 g in a stress model to 0.63 g in the stress model treated with Otilonium bromide). nih.gov Since these contractions were abolished by the neurotoxin tetrodotoxin (B1210768) and the muscarinic antagonist atropine, this effect highlights Otilonium bromide's ability to modulate neurally-mediated cholinergic contractions in the colon. nih.gov

Impact on Calcium Signals in Human Colonic Crypts

Otilonium bromide has a direct inhibitory effect on calcium signaling within the colonic epithelium. Studies using isolated human colonic crypts have shown that acetylcholine stimulates the mobilization of calcium from intracellular stores, an effect mediated by muscarinic M3 receptors. nih.govnih.gov

Otilonium bromide was found to inhibit these acetylcholine-induced calcium signals in a dose-dependent manner, with a reported IC50 of 880 nM. nih.govnih.gov This inhibition was specific, as Otilonium bromide did not block calcium signals induced by other agents such as histamine (B1213489) in the colonic crypts or ATP in cell lines expressing the M3 receptor. nih.govnih.gov This suggests that Otilonium bromide directly targets the M3 receptor-coupled calcium signaling pathway at the epithelial level. nih.gov

Modulation of Excitatory Neurotransmitter Action in vitro

The mechanism of Otilonium bromide involves a dual action on neurotransmission, affecting both presynaptic and postsynaptic pathways. It has been shown to inhibit contractility caused by the stimulation of excitatory motor neurons (a presynaptic action) as well as contractility resulting from the direct application of excitatory neurotransmitters to smooth muscle cells (a postsynaptic action). nih.govmdpi.com

Long-Term Preclinical Effects on Molecular Expression

Long-term administration of Otilonium bromide in preclinical animal models has been shown to induce changes in the molecular expression of various components of the enteric nervous system.

In a rat model of chronic stress, which resulted in an increased number of myenteric neurons expressing choline (B1196258) acetyltransferase (ChAT), a key enzyme for acetylcholine synthesis, long-term treatment with Otilonium bromide prevented this neurochemical change. nih.govnih.gov In separate studies on healthy rats, repeated administration of Otilonium bromide was also found to decrease the number of ChAT-immunoreactive myenteric neurons. nih.govresearchgate.net

Other studies investigating chronic exposure to the drug have reported further molecular adaptations. nih.govresearchgate.net These include a significant increase in the expression of muscle nitric oxide synthase 1 (NOS1) after 10 days of treatment, and a significant decrease in the Substance P (SP) content in enteric ganglia and nerve fibers. nih.govresearchgate.net After 30 days, a redistribution of the L-type Ca2+ channel (specifically the Cav 1.2 subunit) and the neurokinin-1 receptor (NK1r) in muscle cells was observed. nih.govresearchgate.net These findings suggest that chronic exposure to Otilonium bromide leads to significant neuroplastic changes within the colon wall. nih.gov

Table 3: Summary of Long-Term Preclinical Effects of Otilonium Bromide on Molecular Expression in Rat Colon

Duration of Treatment Model Observed Effect
10 Days Chronic Stress (rWAS) Prevented the stress-induced increase in ChAT-IR myenteric neurons. nih.govnih.gov
10 Days Healthy Rats Significant increase in muscle NOS1 expression. nih.govresearchgate.net
30 Days Healthy Rats Redistribution of NK1r and L-type Ca2+ channels in muscle cells. nih.govresearchgate.net

Changes in L-type Ca2+ Channel Expression in Rat Colon Muscle

Preclinical studies have extensively investigated the effects of Otilonium Bromide on L-type calcium channels, which are crucial for smooth muscle contraction. patsnap.comnih.gov In vitro experiments on rat colonic smooth muscle have demonstrated that Otilonium Bromide directly inhibits these channels.

One study revealed that Otilonium Bromide dose-dependently inhibited the spontaneous mechanical and electrical activity of rat colonic smooth muscle. nih.gov This inhibitory effect was attributed to the blockade of L-type Ca2+ currents, which was confirmed by patch-clamp techniques on isolated smooth muscle cells. The compound inhibited the inward Ca2+ current with a half-maximal effective concentration (EC50) of 885 nmol L-1. nih.gov

Chronic administration of Otilonium Bromide in rats has also been shown to induce adaptive changes in the expression and distribution of L-type Ca2+ channels. A study involving treatment for 10 and 30 days found a redistribution of the Cav1.2 subunit of the L-type Ca2+ channel in colon muscle cells after 30 days. nih.govresearchgate.net This change is hypothesized to be a compensatory mechanism to counteract the persistent channel blockade by the drug. nih.gov

Key Findings on Otilonium Bromide's Effect on L-type Ca2+ Channels
ParameterFindingModel System
Spontaneous ActivityDose-dependent inhibitionRat colonic smooth muscle (in vitro)
L-type Ca2+ CurrentInhibited with an EC50 of 885 nmol L-1Isolated rat colonic smooth muscle cells (in vitro)
Chronic Treatment (30 days)Redistribution of Cav1.2 subunitRat colon muscle

Alterations in Tachykinin and Nitric Oxide Synthase Expression in Animal Models

Otilonium Bromide's mechanism also involves the modulation of tachykininergic and nitrergic pathways, which play significant roles in regulating gut motility and sensation. nih.gov Tachykinins, such as Substance P, are excitatory neurotransmitters, while nitric oxide generally acts as an inhibitory neurotransmitter in the gut.

A key preclinical study in rats investigated the effects of chronic Otilonium Bromide treatment (10 and 30 days) on the expression of tachykinins and nitric oxide synthase (NOS) in the colon. nih.govresearchgate.net The findings revealed a significant decrease in the Substance P content, observed early in the ganglia and later in intramuscular nerve fibers. nih.gov

Concurrently, the study reported a significant increase in the expression of muscle nitric oxide synthase 1 (NOS1) after 10 days of treatment. nih.govresearchgate.net This upregulation of NOS1 is suggested to be a compensatory response to ensure adequate production of nitric oxide, a key muscle relaxant, in the presence of the spasmolytic action of Otilonium Bromide. nih.gov However, this increase in NOS1 expression was not maintained at the 30-day time point.

Influence on Neurokinin Receptor/Substance-P/Nitric Oxide Circuitry

The interplay between neurokinin receptors, Substance P, and nitric oxide forms a complex regulatory circuit in the gut, and Otilonium Bromide has been shown to significantly affect this system. nih.gov The compound is known to act as a neurokinin 2 receptor (NK2r) antagonist. nih.gov

The same chronic treatment study in rats provided detailed insights into these interactions. nih.govresearchgate.net After 30 days of Otilonium Bromide administration, immunohistochemical analysis showed a redistribution of the neurokinin 1 receptor (NK1r) in muscle cells, while the expression of the NK2r remained unchanged. nih.gov This redistribution of NK1r, along with the aforementioned changes in Substance P and NOS1, indicates a significant impact on the neurokinin receptor/Substance-P/nitric oxide (NKr/SP/NO) circuit. nih.gov

Functionally, while there was no change in the spontaneous activity of the colon muscle, there was a significant increase in the maximal contraction induced by an NK1r agonist, suggesting a hypersensitivity of the NK1 receptors. nih.gov The researchers concluded that the progressive decrease in Substance P expression might be a direct consequence of the continuous presence of Otilonium Bromide, leading to adaptive changes in both NOS1 expression and the distribution of L-type Ca2+ channels and NK1r to compensate for the drug's effects. nih.gov

Summary of Chronic Otilonium Bromide Effects on NKr/SP/NO Circuitry in Rat Colon
ComponentEffect at 10 DaysEffect at 30 Days
Substance P (SP)Decreased in gangliaDecreased in ganglia and nerve fibers
Nitric Oxide Synthase 1 (NOS1)Significantly increased in muscleReturned to baseline
Neurokinin 1 Receptor (NK1r)No significant changeRedistribution in muscle cells
Neurokinin 2 Receptor (NK2r)No significant changeNo significant change

Investigation of Otilonium's Influence on Microbial Systems in vitro

Recent research has expanded the understanding of Otilonium Bromide's biological activities to include its influence on microbial systems. In vitro studies have demonstrated that it possesses broad-spectrum antimicrobial and antifungal properties. nih.gov

One study systematically evaluated the antimicrobial activity of Otilonium Bromide against a panel of bacteria and fungi. nih.gov The results showed that it was active against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, its efficacy was maintained against several multidrug-resistant strains. nih.gov The minimum inhibitory concentrations (MICs) were generally lower for Gram-positive bacteria. nih.gov

In Vitro Antimicrobial Activity of Otilonium Bromide
MicroorganismTypeReported Activity
Staphylococcus aureusGram-positive bacteriaPotent activity, including against MRSA
Escherichia coliGram-negative bacteriaActive
Candida albicansFungusActive
Multidrug-resistant strainsVariousActivity retained

Another study focused on its potential as an antifungal agent against Candida albicans. nih.gov This research identified Otilonium Bromide as a highly effective antifungal, noting its low minimum inhibitory concentration and minimal cytotoxicity. The study also found that it could inhibit filamentation and biofilm formation in this fungal species. nih.gov

Furthermore, some research has explored the synergistic effects of Otilonium Bromide with other antimicrobial agents. For instance, it has been shown to enhance the activity of colistin (B93849) against colistin-resistant Gram-negative bacteria in vitro. patsnap.com The proposed mechanism for this synergistic effect involves the permeabilization of the bacterial cell membrane, dissipation of the proton motive force, and suppression of efflux pumps. patsnap.com

Preclinical and in Vitro Metabolic Fate and Pharmacokinetic Research Applications of Otilonium D4 Bromide

Design of Isotope-Labeled Compounds for Metabolic Tracing

The design and application of isotope-labeled compounds are foundational to modern drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.com Stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into a drug molecule to serve as tracers. nih.govimmune-system-research.com These labeled compounds are chemically and physically almost identical to their unlabeled counterparts, allowing them to participate in biological processes without altering the parent molecule's fundamental behavior. medchemexpress.comimmune-system-research.com However, their increased mass makes them distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.comfrontiersin.org

This principle is central to the use of Otilonium-d4 (bromide), the deuterium-labeled isotopologue of Otilonium (B12848) bromide. medchemexpress.comimmunomart.com The "d4" designation signifies that four hydrogen atoms in the otilonium molecule have been strategically replaced with deuterium atoms. The selection of the labeling position is critical; it must be at a site that is not susceptible to immediate metabolic cleavage to ensure the isotopic tag remains on the core structure or its primary metabolites throughout the biological system. kuleuven.beacs.org

By administering Otilonium-d4, researchers can track its journey through a biological system. immune-system-research.com The unique mass signature of the deuterated compound and its subsequent metabolites allows for their unambiguous detection and quantification against the complex background of endogenous molecules, providing a clear picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. medchemexpress.comkuleuven.be

In Vitro Metabolic Pathways in Hepatic Preparations (e.g., hepatocytes, microsomes, S9 fractions)

In vitro hepatic systems are indispensable tools for elucidating the metabolic pathways of new chemical entities before preclinical and clinical studies. These systems model the liver's metabolic functions, which is the primary site of drug biotransformation. europa.eueuropa.eu The choice of preparation depends on the specific metabolic pathways under investigation. mdpi.com

Studies on otilonium bromide and similar ester-containing compounds indicate that a primary biotransformation route is the hydrolytic cleavage of the ester bond. nih.govresearchgate.net This reaction can occur both non-enzymatically and through the action of esterase enzymes present in plasma and hepatic preparations. researchgate.net This hydrolysis yields two main products: an alcohol metabolite and a carboxylic acid metabolite. nih.gov

While hydrolysis is a major pathway, oxidative metabolism, primarily mediated by Phase I enzymes, can also occur. nih.gov For related compounds, these oxidative reactions lead to the formation of minor metabolites, such as monohydroxylated derivatives. nih.gov

| Cytosolic Fractions | Soluble component of the liver cell cytoplasm | Contains various Phase II enzymes (e.g., SULTs, GSTs) and other soluble enzymes. Used to investigate specific non-microsomal metabolic pathways. mdpi.com |

Identification of Metabolites using Otilonium-d4 as a Tracer

The use of Otilonium-d4 as a tracer significantly simplifies the identification of its metabolites in complex biological matrices like plasma, bile, or hepatocyte incubates. When a sample is analyzed by high-resolution mass spectrometry, the instrument can easily distinguish between the deuterated drug/metabolites and their endogenous, non-labeled analogues.

The parent Otilonium-d4 molecule and any metabolite that retains the deuterium label will appear in the mass spectrum as a characteristic isotopic pattern, specifically a "doublet" where the labeled peak is separated from the unlabeled background peak by a mass difference corresponding to the number of deuterium atoms. This clear signature allows for the confident identification of drug-related material.

For otilonium bromide, the primary metabolic pathway is hydrolysis of the ester linkage, which results in the formation of p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium (B1175870) bromide. researchgate.net When Otilonium-d4 is used, the deuterium label would be retained on one of these fragments, confirming its origin from the parent drug. This technique is equally effective for identifying minor metabolites, such as those produced through oxidative pathways, which might otherwise be indistinguishable from background noise. nih.gov

Investigation of Metabolic Enzymes (e.g., Cytochrome P450, UGT) involved in Otilonium Metabolism in vitro

While ester hydrolysis is a key metabolic route for otilonium, the involvement of specific enzyme families like Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT) is critical for understanding its complete metabolic profile. researchgate.net

Cytochrome P450 (CYP) Enzymes: CYPs are a superfamily of heme-containing enzymes responsible for the Phase I oxidative metabolism of a vast number of drugs. nih.govnih.gov In the case of compounds similar to otilonium, CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, have been shown to mediate the formation of minor, hydroxylated metabolites. nih.gov In vitro investigations to identify the specific CYPs involved typically use a panel of recombinant human CYP isoforms or specific chemical inhibitors to pinpoint which enzymes are responsible for these oxidative transformations. nih.gov

UDP-glucuronosyltransferase (UGT) Enzymes: UGTs are a major family of Phase II enzymes that catalyze the process of glucuronidation. nih.govxenotech.com This reaction involves attaching a glucuronic acid moiety to a drug or its metabolite, which increases its water solubility and facilitates its excretion from the body. nih.govresearchgate.net The hydroxylated metabolites of otilonium, formed by CYP enzymes, are potential substrates for UGT-mediated conjugation. Investigating this pathway is crucial, as glucuronidation is a major route of detoxification and elimination for many pharmaceuticals. researchgate.netnih.gov

Table 2: Key Metabolic Enzyme Families and Their Role in Drug Biotransformation

Enzyme Family Metabolic Phase Primary Function & Location Relevance to Otilonium Metabolism
Esterases Phase I (Hydrolysis) Catalyze the cleavage of ester bonds. Found in plasma, liver, and other tissues. Responsible for the primary hydrolytic breakdown of the otilonium bromide molecule. researchgate.net
Cytochrome P450 (CYP) Phase I (Oxidation) Introduce or expose functional groups via oxidation, reduction, or hydrolysis. Primarily located in the liver's endoplasmic reticulum. nih.gov Potentially involved in the formation of minor, secondary metabolites through oxidation of the otilonium structure. nih.gov

| UDP-glucuronosyl-transferase (UGT) | Phase II (Conjugation) | Covalently add glucuronic acid to make compounds more water-soluble for excretion. Located in the liver and other tissues. nih.govnih.gov | Likely involved in the conjugation of hydroxylated metabolites of otilonium, preparing them for elimination. |

Role of Deuterium Substitution in Altering Metabolic Profiles (Academic Perspective)

From an academic perspective, substituting hydrogen with deuterium can do more than just trace a molecule; it can actively alter its metabolic fate. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). acs.org The KIE arises because the carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond.

Many oxidative metabolic reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-limiting step. nih.govresearchgate.net By replacing a hydrogen atom at such a "soft spot" with a deuterium atom, the rate of that specific metabolic reaction can be substantially slowed. nih.gov

This can have several important consequences for a drug's pharmacokinetic profile:

Reduced Metabolite Formation: It can decrease the formation of specific, and potentially toxic, metabolites. nih.govresearchgate.net

Metabolic Switching: If metabolism at one site is blocked or slowed by deuteration, the enzymatic process may be redirected to other, non-deuterated positions on the molecule. nih.gov This can lead to a completely different metabolite profile.

It is important to note that the KIE is most relevant for CYP-mediated oxidative metabolism. It is less likely to significantly affect the primary ester hydrolysis of otilonium, but it could alter the formation rates of its minor oxidative metabolites.

Table 3: Potential Pharmacokinetic Outcomes of Deuterium Substitution

Outcome Mechanism Example Consequence
Slower Metabolic Clearance Kinetic Isotope Effect (KIE) slows the rate-limiting C-D bond cleavage by CYP enzymes. nih.gov Increased drug half-life and exposure (AUC).
Altered Metabolite Profile Metabolism is shunted away from the deuterated site to other parts of the molecule ("metabolic switching"). nih.gov Formation of novel metabolites and reduction of original metabolites.

| No Significant Change | The C-H bond cleavage is not the rate-limiting step in the metabolic pathway, or the deuterated site is not a primary site of metabolism. | Pharmacokinetic profile remains largely unchanged. |

Accumulation Studies in Specific Gastrointestinal Tissues in Animal Models

A key feature of otilonium bromide's pharmacokinetic profile is its targeted action within the gastrointestinal (GI) tract, which is a direct result of its limited systemic absorption and preferential accumulation in gut tissues. nih.govresearchgate.net As a quaternary ammonium compound, its permanent positive charge restricts its ability to passively diffuse across biological membranes, contributing to its low oral bioavailability. nih.govresearchgate.net

Preclinical studies in animal models, particularly rats, using radiolabeled otilonium bromide (¹⁴C-Otilonium bromide) have provided definitive evidence of this tissue-specific distribution. researchgate.net Following oral administration, radioactivity levels in the plasma are found to be very low, indicating negligible systemic absorption. researchgate.net In stark contrast, significant concentrations of the compound are measured within the walls of the GI tract. researchgate.net

This research demonstrates a selective tropism, with the highest concentrations found in the large intestine, the primary therapeutic target for the drug. researchgate.netresearchgate.net This localized accumulation allows the drug to exert its pharmacological effects directly on the intestinal smooth muscle while minimizing the potential for systemic effects.

Table 4: Distribution of ¹⁴C-Otilonium Bromide in Rat Gastrointestinal Tract Walls After Oral Administration

Time Post-Administration Stomach Wall Duodenum Wall Jejunum Wall Ileum Wall Cecum Wall Colon-Rectum Wall
1.5 hours High Moderate Low Low Low Low
4 hours Moderate Low Low Moderate High High
8 hours Low Low Low Low Moderate High
24 hours Very Low Very Low Very Low Very Low Low Moderate

(Data adapted from quantitative radioluminography and radioassay studies in rats. Relative concentrations are described as High, Moderate, Low, or Very Low to illustrate the transit and accumulation over time). researchgate.net

Enterohepatic Recirculation Mechanisms in Preclinical Models

Enterohepatic recirculation is a pharmacokinetic process where a compound is excreted by the liver into the bile, enters the small intestine, is reabsorbed back into the bloodstream, and returns to the liver via the portal vein. wikipedia.org This recycling mechanism can prolong the presence of a drug in the body and often manifests as a secondary peak in its plasma concentration-time curve. semanticscholar.org

Preclinical studies in rats have provided clear evidence that otilonium bromide undergoes enterohepatic recirculation. nih.govelsevierpure.com Following both intravenous and oral administration to rats, a distinct secondary peak in serum concentrations was observed, which is a hallmark of this process. nih.govelsevierpure.com

The mechanism for otilonium likely involves its secretion into the bile. Studies using bile duct-cannulated rats showed that after an intravenous dose, a significant portion (approximately 11.6%) of the unchanged drug is excreted in the bile. nih.gov Once in the intestine, the drug, or a potential conjugate, can be reabsorbed into the portal circulation to complete the cycle. This process may involve intestinal bacteria, which can hydrolyze drug conjugates, releasing the parent drug for reabsorption. wikipedia.org

Table 5: Pharmacokinetic Parameters of Otilonium in Rats Suggesting Enterohepatic Recirculation

Administration Route Rat Model Key Observation Implication
Intravenous & Oral Non-Bile Duct Cannulated A secondary peak is observed in the serum concentration-time profile. nih.govelsevierpure.com Strong evidence of enterohepatic recirculation.
Intravenous Bile Duct Cannulated 11.6 ± 3.0% of the dose is excreted unchanged in the bile. nih.gov Confirms that biliary excretion is a significant pathway, which is a prerequisite for enterohepatic recirculation.

| Oral | Non-Bile Duct Cannulated | The drug is preferentially distributed to gastrointestinal tissues with low systemic bioavailability (1.1%). nih.gov | Local concentration in the gut and liver facilitates the recirculation process. |

Table of Compounds Mentioned

Compound Name
Otilonium-d4 (bromide)
Otilonium bromide
Carbon-13
Nitrogen-15
Deuterium
p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid
Diethyl-(2-hydroxyethyl)-methyl ammonium bromide
Glucuronic acid

Theoretical and Computational Studies of Otilonium Bromide

Molecular Modeling of Receptor-Ligand Interactions

Molecular modeling is a critical tool for visualizing and understanding the interaction between a drug (ligand) and its biological target (receptor) at an atomic level. For Otilonium (B12848) bromide, these studies are essential to explain its complex pharmacodynamics, which involve the modulation of several key proteins involved in intestinal motility. nih.gov The primary targets for Otilonium bromide that are investigated using molecular modeling include L-type and T-type calcium channels, muscarinic receptors, and tachykinin receptors. nih.govnih.gov

Modeling approaches typically begin with the three-dimensional structures of these receptors, which can be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or generated through computational techniques such as homology modeling if an experimental structure is unavailable. nih.gov Molecular dynamics (MD) simulations are then employed to observe the dynamic behavior of the receptor and to simulate the binding process of Otilonium bromide. These simulations can reveal conformational changes in the receptor upon ligand binding, calculate the stability of the drug-receptor complex, and estimate the free energy of binding, which correlates with the drug's potency.

Research has established that Otilonium bromide's spasmolytic action is due to a combination of its effects on these different targets. nih.govsemanticscholar.org It interferes with calcium ion mobilization by blocking L-type and T-type calcium channels and also binds to muscarinic (M3) and tachykinin (NK2) receptors. nih.govnih.govnih.gov Molecular modeling helps to rationalize how a single molecule can effectively interact with these distinct classes of proteins.

Computational Chemistry for Reaction Mechanism Elucidation during Synthesis

The synthesis of complex organic molecules like Otilonium bromide involves multiple chemical reaction steps. semanticscholar.org Computational chemistry, particularly methods based on quantum mechanics, can be used to provide a detailed elucidation of the reaction mechanisms, transition states, and energy profiles for each step in a synthetic pathway. cuny.edu These theoretical investigations can predict the most likely reaction pathways, explain observed product distributions, and guide the optimization of reaction conditions to improve yield and reduce byproducts.

For a molecule like Otilonium bromide, this could involve calculating the energetics of the esterification, etherification, and alkylation steps reported in its synthesis. semanticscholar.org By modeling the transition state structures, chemists can understand the steric and electronic factors that govern the reaction rate and selectivity. However, based on available literature, specific studies applying computational chemistry to elucidate the reaction mechanisms during the synthesis of Otilonium bromide have not been extensively reported. Such analyses are computationally intensive but offer profound insights that complement experimental synthetic chemistry. cuny.edu

Docking Simulations with Ion Channels and Receptors

Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method is crucial for understanding how Otilonium bromide fits into the binding sites of its target proteins. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts, providing a quantitative estimate of binding affinity (e.g., a docking score or estimated binding energy). derpharmachemica.comresearchgate.net

The primary targets for docking simulations of Otilonium bromide are the ion channels and receptors it is known to inhibit. These simulations would place the Otilonium bromide molecule into the binding pockets of these proteins to identify the key amino acid residues involved in the interaction.

Table 1: Key Molecular Targets of Otilonium Bromide for Docking Simulations

Target ClassSpecific Receptor/ChannelKnown Effect of Otilonium Bromide
Calcium Channels L-type Ca²⁺ ChannelsInhibition of Ca²⁺ current nih.gov
T-type Ca²⁺ ChannelsInhibition and modulation of channel activity nih.gov
Muscarinic Receptors M3 SubtypeInhibition of acetylcholine-induced calcium signals nih.govnih.gov
Tachykinin Receptors Neurokinin-2 (NK2) SubtypeAntagonist activity nih.govsemanticscholar.org

While experimental data confirms the interaction of Otilonium bromide with these targets, detailed results from specific docking simulations, such as predicted binding energies or a list of interacting residues, are not widely available in the scientific literature. Such studies would be invaluable for guiding the design of more selective and potent derivatives.

Structure-Activity Relationship (SAR) Studies based on Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. eurekaselect.comresearchgate.net When guided by molecular design, SAR becomes a powerful tool for optimizing a drug's efficacy and selectivity.

The process begins with a lead compound, in this case, Otilonium bromide. Computational tools are used to analyze its structure and its modeled interactions with a target receptor. Based on this analysis, medicinal chemists can propose modifications, such as altering the length of the octyloxy chain, changing the substituents on the aromatic rings, or modifying the quaternary ammonium (B1175870) head group.

Each new analog is then synthesized and tested experimentally. The results are used to build a computational SAR model, which can be qualitative (identifying which structural features are important for activity) or quantitative (QSAR models that mathematically correlate structural properties with biological activity). For Otilonium bromide, the goal of such studies would be to design new analogs with enhanced spasmolytic activity or improved selectivity for gastrointestinal smooth muscle, thereby reducing potential side effects. While the principles of SAR are well-established, specific computational SAR studies based on the molecular design of Otilonium bromide analogs for spasmolytic activity are not prominently featured in published research.

Future Directions in Otilonium D4 Bromide Research

Development of Novel Deuterated Derivatives for Specific Research Applications

The strategic replacement of hydrogen with deuterium (B1214612) atoms, known as deuteration, can significantly alter a drug's metabolic profile. nih.govnih.gov This "deuterium switch" can slow down cytochrome P450 (CYP)-mediated metabolism by leveraging the kinetic isotope effect—the stronger carbon-deuterium (C-D) bond is harder to break than a carbon-hydrogen (C-H) bond. researchgate.net This modification can lead to enhanced metabolic stability, increased drug exposure (bioavailability), and a potential reduction in toxic metabolites. pharmaffiliates.comnih.govresearchgate.net

Future research could focus on creating novel deuterated derivatives of Otilonium (B12848) bromide beyond the existing d4 version. By selectively placing deuterium at different metabolically vulnerable sites ("soft spots") on the Otilonium molecule, researchers could develop a library of analogs. nih.gov Each derivative would possess unique pharmacokinetic properties. For instance, deuteration at a primary site of metabolism could prolong the half-life, making the derivative a tool to study sustained target engagement. nih.govresearchgate.net Conversely, deuterating a site that leads to a specific metabolite could help in isolating and studying the activity of other metabolic pathways.

These novel derivatives would serve as invaluable research tools for:

Metabolic Pathway Elucidation: Comparing the metabolite profiles of different deuterated analogs against the non-deuterated parent drug can precisely map its metabolic fate.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analogs with varying half-lives can help in constructing more accurate PK/PD models to understand the relationship between drug concentration and its spasmolytic effect over time. nih.gov

Off-Target Effect Studies: By creating metabolically stabilized versions, researchers can better distinguish between the effects of the parent compound and its metabolites, potentially uncovering new off-target activities.

Potential Research Application Description of Deuterated Derivative Anticipated Benefit
Prolonged Target Engagement StudiesDeuterium placed at the primary site of enzymatic degradation.Increased half-life allows for studying long-term effects on L-type calcium channels and other targets without frequent re-administration in preclinical models. nih.goveurekaselect.com
Metabolite Function AnalysisDeuterium placed to block the formation of a specific major metabolite.Enables researchers to isolate and study the biological activity (or lack thereof) of other, less prevalent metabolites.
Bioavailability Enhancement StudiesDeuterium placed at sites susceptible to first-pass metabolism.Creates a tool to investigate the impact of increased systemic exposure on efficacy and potential systemic side effects. researchgate.net

Integration of Advanced Multi-Omics Approaches in Mechanistic Studies

To fully understand the complex mechanism of action of Otilonium bromide, future research must move beyond single-target investigations and embrace a systems-level perspective. nih.gov The integration of advanced multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a holistic view of the drug's impact on biological systems. thermofisher.comtechscience.com

Integrated Omics Analysis: A comprehensive multi-omics study in a relevant preclinical model (e.g., a rat model of irritable bowel syndrome) treated with Otilonium bromide would provide a multi-layered dataset. researchgate.net

Transcriptomics (RNA-seq): Would reveal changes in gene expression in intestinal tissues following drug treatment, highlighting pathways related to inflammation, nerve function, and smooth muscle contractility that are modulated by the drug.

Metabolomics: Would identify alterations in the metabolic profile of the gut, providing insights into how the drug affects cellular energy and signaling molecule production. This could also shed light on interactions with the gut microbiome.

Integrative Analysis: By combining these datasets, researchers can construct detailed network models of the drug's mechanism. For example, a change in the expression of a specific gene (transcriptomics) could be correlated with an altered protein level (proteomics) and a subsequent shift in a metabolic pathway (metabolomics), providing a complete and validated picture of the drug's action. semanticscholar.org

Refinement of Analytical Techniques for Trace Analysis and Metabolite Identification

The accurate quantification of Otilonium bromide and its metabolites in biological matrices is challenging due to its poor systemic absorption and rapid degradation in plasma by esterases. researchgate.netnih.gov Otilonium-d4 (bromide) is crucial as an internal standard in these analyses, as its physicochemical properties are nearly identical to the parent drug, but it is distinguishable by mass spectrometry, correcting for variations during sample preparation and analysis. pharmaffiliates.comclearsynth.com

Future research should focus on pushing the limits of detection and characterization.

Enhanced Sensitivity: Developing more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for accurately profiling the drug's pharmacokinetics, especially given its low plasma concentrations (in the range of 0.1-20 ng/mL). researchgate.net This could involve advancements in sample extraction, chromatographic separation, and mass spectrometer technology.

Metabolite Discovery: High-resolution mass spectrometry (HRMS) can be employed for non-targeted screening to discover previously unidentified metabolites. ijpras.com By comparing samples from subjects given Otilonium bromide with control samples, unique mass signals corresponding to metabolites can be detected. The precise mass measurements from HRMS aid in determining their elemental composition, and subsequent MS/MS fragmentation helps in elucidating their structures.

Trace Analysis in Tissues: Given that Otilonium bromide concentrates in the gastrointestinal tract wall, refining methods for its extraction and analysis from tissue homogenates is critical for understanding its local concentration at the site of action. nih.govresearchgate.net

Analytical Challenge Refined Technique / Future Direction Role of Otilonium-d4 (bromide)
Low Plasma ConcentrationUltra-High Performance Liquid Chromatography (UHPLC) coupled with the latest generation of triple quadrupole or Q-TOF mass spectrometers. researchgate.netaquaenergyexpo.comEssential internal standard for precise quantification at sub-ng/mL levels. clearsynth.com
Rapid DegradationOptimized sample handling protocols, including the immediate addition of esterase inhibitors (e.g., potassium fluoride) to plasma samples. researchgate.netCo-elutes with the analyte, allowing for accurate correction of any degradation that occurs post-sampling. nih.gov
Identification of Unknown MetabolitesNon-targeted analysis using High-Resolution Mass Spectrometry (HRMS) platforms (e.g., Orbitrap, TOF) followed by MS/MS fragmentation for structural elucidation. ijpras.comnih.govCan be used to confirm that detected metabolites originate from the drug, by looking for the characteristic mass shift of the deuterium label.
Quantification in TissueDevelopment of robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods tailored for complex colon tissue matrices.Provides the most accurate quantification possible by compensating for matrix effects and extraction inefficiencies inherent in tissue analysis. clearsynth.com

Exploration of Specific Preclinical Animal Models for Comprehensive Mechanistic Understanding

The choice of an appropriate animal model is paramount for elucidating the complex pathophysiology of functional bowel disorders like Irritable Bowel Syndrome (IBS) and for accurately evaluating the mechanisms of drugs like Otilonium bromide. nih.govpharmacophorejournal.com While general models of gut motility are useful, future research should leverage more specific and etiologically relevant models.

Stress-Induced IBS Models: Psychosocial stress is a key factor in the development and exacerbation of IBS symptoms. nih.govnih.gov Animal models that mimic this aspect are particularly valuable.

Repeated Water Avoidance Stress (rWAS): This model has been shown to induce visceral hypersensitivity and altered colonic motility in rats, mimicking key symptoms of IBS. nih.govjnmjournal.org Studies have already confirmed that the rWAS model is reliable for investigating the cellular mechanisms of IBS and that Otilonium bromide can counteract the neuromuscular abnormalities induced by this stressor. researchgate.netnih.govmdpi.comnih.gov Future studies using this model could employ multi-omics approaches to provide a deeper mechanistic understanding of how Otilonium bromide prevents these stress-induced changes at a molecular level.

Wrap Restraint Stress (WRS): This is another psychosocial stressor model that reproduces IBS signs and has been used to show that Otilonium bromide can prevent stress-induced neurochemical changes in the colon. researchgate.net

Models for Specific Mechanisms: To dissect Otilonium bromide's multifaceted action, models focusing on specific targets are needed. nih.gov

Q & A

Q. What is the rationale for using deuterium labeling in Otilonium-d4 (bromide) for receptor studies?

Deuterium labeling in Otilonium-d4 (bromide) is employed to trace molecular interactions and metabolic pathways without altering the compound’s pharmacological activity. Deuterium’s isotopic substitution enables precise tracking via mass spectrometry or NMR, particularly in studying muscarinic acetylcholine receptor (mAChR) binding kinetics and drug distribution . Researchers should validate labeling efficiency (>98% isotopic purity) and confirm that deuterium does not perturb the molecule’s stereochemistry or receptor affinity .

Q. How should Otilonium-d4 (bromide) be stored to ensure stability in experimental settings?

Conflicting evidence exists: some sources recommend storage at -20°C under inert atmospheres to prevent isotopic exchange or degradation , while others emphasize general handling precautions (e.g., avoiding inhalation) without specifying temperature . Best practices include adhering to manufacturer guidelines, conducting stability assays under intended experimental conditions (e.g., pH, solvent), and monitoring for deuterium loss via LC-MS .

Q. What safety protocols are critical when handling Otilonium-d4 (bromide) in vitro?

Otilonium-d4 (bromide) is classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335). Researchers must use PPE (gloves, goggles), work in fume hoods, and implement emergency wash protocols. Contradictory labeling in some sources (e.g., misattributing it as a radioactive isotope ) requires clarification: deuterium is stable, non-radioactive, and safe under standard isotopic handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of deuterated vs. non-deuterated Otilonium bromide?

Discrepancies may arise from isotopic effects on hydrogen bonding or metabolic stability. To address this:

  • Perform parallel assays (deuterated vs. non-deuterated) under identical conditions (pH, temperature).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
  • Validate findings with computational modeling (e.g., molecular dynamics simulations) to assess deuterium’s impact on ligand-receptor interactions .

Q. What methodological considerations are essential for integrating Otilonium-d4 (bromide) into pharmacokinetic studies?

Key steps include:

  • Sample preparation : Use deuterated solvents to minimize isotopic exchange.
  • Analytical validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) to distinguish deuterated and endogenous analogs.
  • Data normalization : Account for matrix effects (e.g., plasma protein binding) using internal standards like stable isotope-labeled analogs .

Q. How can researchers design controlled experiments to assess Otilonium-d4 (bromide)’s stability in biological matrices?

  • Variables : Temperature, pH, matrix type (e.g., plasma, liver microsomes).
  • Protocol : Incubate the compound in target matrices, sample at timed intervals, and quantify degradation via HPLC-UV or LC-MS.
  • Statistical analysis : Apply first-order kinetics models to calculate half-life and compare stability across conditions. Use ANOVA to assess significance of environmental factors .

Q. What strategies mitigate confounding variables in mAChR binding assays using Otilonium-d4 (bromide)?

  • Controls : Include non-deuterated Otilonium bromide and receptor-negative cell lines.
  • Assay optimization : Pre-equilibrate receptors with deuterated ligands to assess time-dependent binding.
  • Data interpretation : Use nonlinear regression (e.g., Prism software) to calculate IC50 values and correct for nonspecific binding .

Data Analysis & Reproducibility

Q. How should researchers address variability in deuterium incorporation efficiency across Otilonium-d4 (bromide) batches?

  • Quality control : Require certificates of analysis (CoA) from suppliers, specifying isotopic enrichment.
  • In-house verification : Conduct NMR or high-resolution MS to confirm deuterium positions and purity.
  • Batch correction : Normalize experimental data to batch-specific deuterium levels using linear mixed-effects models .

Q. What statistical methods are recommended for analyzing dose-response data in Otilonium-d4 (bromide) studies?

  • Nonlinear curve fitting : Use the Hill equation to model sigmoidal dose-response relationships.
  • Error analysis : Report 95% confidence intervals for EC50/IC50 values.
  • Software tools : GraphPad Prism or R packages (e.g., drc) for robust curve fitting and outlier detection .

Contradictions & Limitations

Q. How to reconcile discrepancies in literature regarding Otilonium-d4 (bromide)’s metabolic stability?

Conflicting reports may stem from differences in experimental models (e.g., human vs. rodent enzymes) or detection methods. Researchers should:

  • Replicate studies using standardized CYP450 isoforms.
  • Cross-validate findings with radiolabeled analogs (if ethical approvals permit).
  • Publish negative results to clarify context-dependent limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.